4-Methylfuran-2-carboxylic acid
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Overview
Description
4-Methylfuran-2-carboxylic acid is an organic compound with the molecular formula C6H6O3. It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by a carboxylic acid group at the second position and a methyl group at the fourth position of the furan ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
4-Methylfuran-2-carboxylic acid, like other furan derivatives, has been recognized for its potential in medicinal chemistry . . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known for their reactivity, which allows them to interact with various biological targets . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical reactions . For instance, furfural, a furan derivative, can be oxidized to form 2,5-furandicarboxylic acid , which has numerous applications in the synthesis of new fuels and polymer precursors .
Result of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the shift towards “green” and sustainable chemical feedstocks, such as furan derivatives, is driven by concerns over climate change, volatile oil prices, and the environmental issues associated with fossil hydrocarbons .
Biochemical Analysis
Cellular Effects
Furan derivatives have been found to have effects on various types of cells and cellular processes
Molecular Mechanism
Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylfuran-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylfuran with cobalt trichloride (HCoCl3) in ethanol to form the acyl chloride derivative, which is then hydrolyzed or reacted with hydroxylamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes. For example, the copper-catalyzed reactions of furan derivatives such as furfural can be used to produce furan carboxylates in high yields .
Chemical Reactions Analysis
Types of Reactions
4-Methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-Methylfuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used .
Scientific Research Applications
4-Methylfuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar structure but lacks the methyl group at the fourth position.
3-Methyl-2-furoic acid: Similar structure but the carboxylic acid group is at the third position.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups at the second and fifth positions.
Uniqueness
4-Methylfuran-2-carboxylic acid is unique due to the presence of the methyl group at the fourth position, which can influence its reactivity and interactions in chemical and biological systems. This structural difference can lead to variations in its physical properties, such as solubility and melting point, as well as its chemical behavior in reactions .
Properties
IUPAC Name |
4-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBPVNHCNJBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59304-40-4 |
Source
|
Record name | 4-methylfuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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